molecular formula C8H8F2N2O2 B8635231 Methyl 4,5-diamino-2,3-difluorobenzoate

Methyl 4,5-diamino-2,3-difluorobenzoate

Cat. No. B8635231
M. Wt: 202.16 g/mol
InChI Key: XESYTNQGDJIOKE-UHFFFAOYSA-N
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Patent
US08222248B2

Procedure details

To a stirred solution of 4-amino-2,3-difluoro-5-nitrobenzoic acid methyl ester (500 mg, 2.2 mmol) in EtOH (20 ml) was added PtO2 (50 mg, 10% w). The suspension was hydrogenated with a H2 balloon overnight. The catalyst was filtered through Celite and washed with EtOH The solvent was removed under reduced pressure to give 4,5-diamino-2,3-difluorobenzoic acid methyl ester as a light yellow solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:16])[C:4]1[CH:9]=[C:8]([N+:10]([O-])=O)[C:7]([NH2:13])=[C:6]([F:14])[C:5]=1[F:15]>CCO.O=[Pt]=O>[CH3:1][O:2][C:3](=[O:16])[C:4]1[CH:9]=[C:8]([NH2:10])[C:7]([NH2:13])=[C:6]([F:14])[C:5]=1[F:15]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
COC(C1=C(C(=C(C(=C1)[N+](=O)[O-])N)F)F)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CCO
Name
Quantity
50 mg
Type
catalyst
Smiles
O=[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated with a H2 balloon overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered through Celite
WASH
Type
WASH
Details
washed with EtOH The solvent
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C(=C(C(=C1)N)N)F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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